![molecular formula C20H19NO6 B12820133 3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12820133.png)
3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser(Ac)-OH: , also known as 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, while the acetyl group protects the hydroxyl group of serine. This compound is valuable in the field of organic chemistry and biochemistry due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Ac)-OH typically involves the protection of the amino group of serine with the Fmoc group and the hydroxyl group with the acetyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of serine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of serine is then acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: In industrial settings, the production of Fmoc-Ser(Ac)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient separation of intermediates and final products through filtration and washing.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Fmoc-Ser(Ac)-OH undergoes deprotection reactions to remove the Fmoc and acetyl groups. The Fmoc group is typically removed using a base such as piperidine, while the acetyl group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of Fmoc-Ser(Ac)-OH reacts with the carboxyl group of another amino acid to form a peptide bond. This is usually facilitated by coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, mild acids for acetyl removal.
Coupling: HOBt and DIC for peptide bond formation.
Major Products:
Deprotection: L-serine with free amino and hydroxyl groups.
Coupling: Peptides with serine residues.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Ser(Ac)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function.
Biology: In biological research, Fmoc-Ser(Ac)-OH is used to synthesize peptides that mimic natural proteins. These peptides can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-Ser(Ac)-OH can be designed to target specific receptors or enzymes, offering potential therapeutic benefits in treating diseases such as cancer and diabetes.
Industry: In the pharmaceutical industry, Fmoc-Ser(Ac)-OH is used in the large-scale production of peptide drugs. Its stability and ease of handling make it a preferred choice for automated peptide synthesis.
Mecanismo De Acción
The primary mechanism of action of Fmoc-Ser(Ac)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications.
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino group of serine, protecting it during the synthesis process.
Deprotection: The removal of the Fmoc group is facilitated by bases such as piperidine, which cleave the Fmoc group from the amino group.
Comparación Con Compuestos Similares
Fmoc-Ser(tBu)-OH: This compound has a tert-butyl group protecting the hydroxyl group instead of an acetyl group. It offers similar stability but may have different deprotection conditions.
Fmoc-Thr(Ac)-OH: This compound is similar to Fmoc-Ser(Ac)-OH but has threonine instead of serine. It is used in peptide synthesis with similar protecting group strategies.
Uniqueness: Fmoc-Ser(Ac)-OH is unique due to its specific protecting groups that offer stability and ease of removal under mild conditions. The acetyl group provides a different deprotection profile compared to other protecting groups like tert-butyl, making it suitable for specific synthetic applications.
Propiedades
IUPAC Name |
3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIKRPBGCJRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
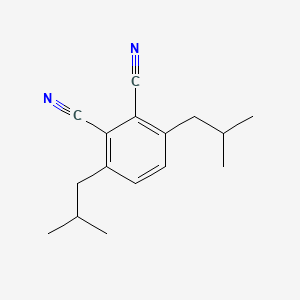
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
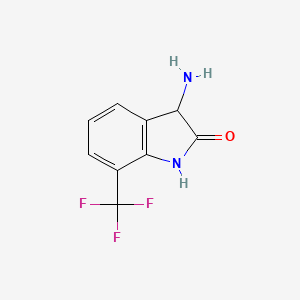


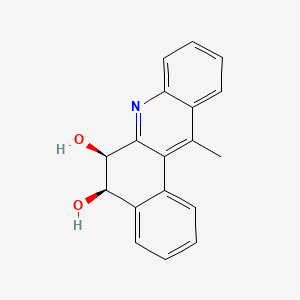

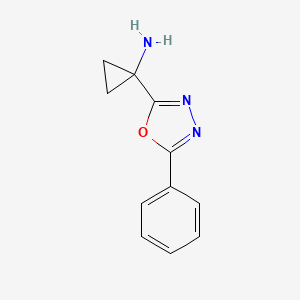

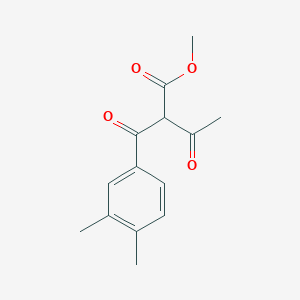
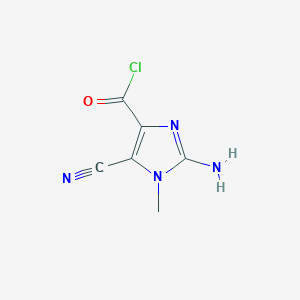
![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
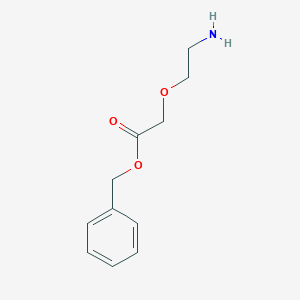
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)
